(3-Aminopropyl)dipropylborane
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Overview
Description
(3-Aminopropyl)dipropylborane is an organoboron compound with the molecular formula C9H22BN. It is known for its unique chemical properties and is used in various fields of research and industry. The compound is characterized by the presence of an aminopropyl group attached to a dipropylborane moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)dipropylborane typically involves the reaction of 1-propanamine with tetrapropyldiborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The production process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)dipropylborane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It acts as a reducing agent for carboxylic acids, amides, and esters.
Substitution: The aminopropyl group can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from reactions involving this compound include boronic acids, borates, and various substituted amines. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
Scientific Research Applications
(3-Aminopropyl)dipropylborane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of boronic acids and other boron-containing compounds.
Biology: The compound is used in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism of action of (3-Aminopropyl)dipropylborane involves its ability to act as a reducing agent and participate in various chemical reactions. The aminopropyl group can interact with different molecular targets, facilitating the formation of new chemical bonds. The compound’s boron atom plays a crucial role in its reactivity, allowing it to participate in unique reaction pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but contains a silicon atom instead of boron.
(3-Aminopropyl)trimethoxysilane: Another silicon-containing compound with similar functional groups.
Tetrapropyldiborane: A precursor in the synthesis of (3-Aminopropyl)dipropylborane
Uniqueness
This compound is unique due to its boron atom, which imparts distinct chemical properties compared to its silicon-containing analogs. The presence of boron allows for unique reactivity and applications in organic synthesis, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
60993-56-8 |
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Molecular Formula |
C9H22BN |
Molecular Weight |
155.09 g/mol |
IUPAC Name |
3-dipropylboranylpropan-1-amine |
InChI |
InChI=1S/C9H22BN/c1-3-6-10(7-4-2)8-5-9-11/h3-9,11H2,1-2H3 |
InChI Key |
YZIHQXIQPDVILN-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC)(CCC)CCCN |
Origin of Product |
United States |
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